molecular formula C19H26ClNOS B12419744 rac Rotigotine-d7 Hydrochloride

rac Rotigotine-d7 Hydrochloride

Cat. No.: B12419744
M. Wt: 359.0 g/mol
InChI Key: CEXBONHIOKGWNU-KQFIBFBZSA-N
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Description

rac Rotigotine-d7 Hydrochloride is a deuterium-labeled version of rac Rotigotine Hydrochloride. It is a racemate of Rotigotine, which is a non-ergoline dopamine agonist. This compound is primarily used in scientific research, particularly in the study of neurological disorders such as Parkinson’s disease and restless leg syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Rotigotine-d7 Hydrochloride involves the incorporation of deuterium into the Rotigotine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the synthesis and ensure the desired deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

rac Rotigotine-d7 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .

Mechanism of Action

rac Rotigotine-d7 Hydrochloride acts as a full agonist of dopamine receptors, particularly the D1, D2, D3, D4, and D5 receptors. It also acts as a partial agonist of the 5-HT1A receptor and an antagonist of the α2B-adrenergic receptor. By activating these receptors, it mimics the effects of the neurotransmitter dopamine, leading to improved motor function and reduced symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac Rotigotine-d7 Hydrochloride include:

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C19H26ClNOS

Molecular Weight

359.0 g/mol

IUPAC Name

6-[1,1,2,2,3,3,3-heptadeuteriopropyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3,2D2,11D2;

InChI Key

CEXBONHIOKGWNU-KQFIBFBZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Origin of Product

United States

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